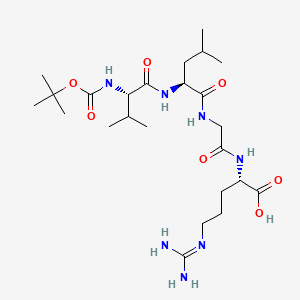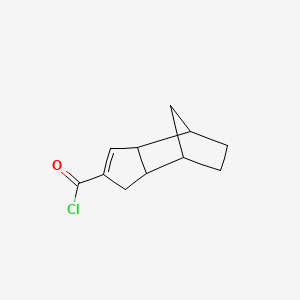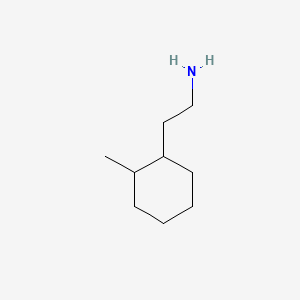
p-Cresol-d3 (metil-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Cresol-d3 (methyl-d3) is an isotopically labeled compound, specifically a deuterated form of p-cresol. The chemical formula for p-Cresol-d3 is C7H5D3O, and it has a molecular weight of 111.16 g/mol . This compound is used primarily in research and analytical applications, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies .
Aplicaciones Científicas De Investigación
p-Cresol-d3 is widely used in scientific research due to its isotopic labeling, which makes it an excellent internal standard for quantitative analysis in NMR and MS . It is also used in studies involving metabolic pathways, environmental monitoring, and the investigation of biochemical processes . In the field of medicine, p-Cresol-d3 is used to study the pharmacokinetics and metabolism of drugs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
p-Cresol-d3 (methyl-d3) is metabolized through conjugation, mainly sulphation and glucuronization . The unconjugated p-Cresol is, at least in part, removed via the urine .
Cellular Effects
P-Cresol, the non-deuterated form, has been shown to interact with the cerebral vasculature and the brain .
Molecular Mechanism
It is known that p-Cresol is converted to p-Cresol glucuronide (pCG) by host enzymes .
Metabolic Pathways
p-Cresol-d3 (methyl-d3) is involved in the metabolism of the amino acids tyrosine and phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-Cresol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: p-Cresol-d3 can be synthesized through the isotopic labeling of p-cresol using deuterium. One common method involves the reaction of p-cresol with deuterium oxide (D2O) in the presence of a catalyst . The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms into the methyl group of p-cresol.
Industrial Production Methods: Industrial production of p-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: p-Cresol-d3 undergoes various chemical reactions, including:
Oxidation: p-Cresol-d3 can be oxidized to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid under specific conditions.
Reduction: Reduction of p-Cresol-d3 can yield p-toluidine.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: p-Hydroxybenzaldehyde, p-hydroxybenzoic acid.
Reduction: p-Toluidine.
Substitution: Various halogenated and nitrated derivatives.
Comparación Con Compuestos Similares
p-Cresol (4-methylphenol): The non-deuterated form of p-Cresol-d3, used in various industrial applications.
m-Cresol (3-methylphenol): An isomer of p-cresol with similar chemical properties but different positional substitution on the benzene ring.
o-Cresol (2-methylphenol): Another isomer of p-cresol, used in the production of disinfectants and resins.
Uniqueness: p-Cresol-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and structural elucidation in NMR and MS studies, making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
4-(trideuteriomethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)



![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)



![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)
![4,7-(Iminomethano)furo[3,2-c]pyridine(9CI)](/img/structure/B561377.png)

